molecular formula C8H8F3N B13129126 4-Ethyl-2-(trifluoromethyl)pyridine

4-Ethyl-2-(trifluoromethyl)pyridine

Cat. No.: B13129126
M. Wt: 175.15 g/mol
InChI Key: SNZNASFILKIGGM-UHFFFAOYSA-N
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Description

4-Ethyl-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique physical and chemical properties, which make them valuable in various scientific and industrial applications. The presence of both an ethyl group and a trifluoromethyl group on the pyridine ring imparts distinctive characteristics to this compound, making it a subject of interest in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(trifluoromethyl)pyridine can be achieved through several methodsThis can be done through a nucleophilic substitution reaction where a suitable precursor, such as 4-ethylpyridine, is reacted with a trifluoromethylating reagent under controlled conditions .

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boron reagent is used to introduce the trifluoromethyl group into the pyridine ring. This reaction typically requires a palladium catalyst and specific reaction conditions to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The choice of method depends on factors such as the availability of starting materials, desired purity, and production scale.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-Ethyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-(trifluoromethyl)pyridine is unique due to the presence of both the ethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinctive properties that make it valuable in various applications, particularly in fields requiring specific chemical reactivity and stability.

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

4-ethyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H8F3N/c1-2-6-3-4-12-7(5-6)8(9,10)11/h3-5H,2H2,1H3

InChI Key

SNZNASFILKIGGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)C(F)(F)F

Origin of Product

United States

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